molecular formula C23H25N5O3S B10968330 methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B10968330
M. Wt: 451.5 g/mol
InChI Key: INQSRRJNLARKRW-QGOAFFKASA-N
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Description

METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a thiazolopyrimidine core, a pyrazole moiety, and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted thiazoles, pyrazoles, and aromatic amines. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of thiazole derivatives with appropriate aldehydes or ketones.

    Aldol Condensation: Introduction of the pyrazole moiety via aldol condensation reactions.

    Amidation: Formation of the carboxylate ester group through amidation reactions.

    Methylation: Introduction of the methyl groups via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
  • METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-METHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 5-[4-(DIMETHYLAMINO)PHENYL]-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-3-YL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

methyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H25N5O3S/c1-6-27-12-11-16(25-27)13-18-21(29)28-20(15-7-9-17(10-8-15)26(3)4)19(22(30)31-5)14(2)24-23(28)32-18/h7-13,20H,6H2,1-5H3/b18-13+

InChI Key

INQSRRJNLARKRW-QGOAFFKASA-N

Isomeric SMILES

CCN1C=CC(=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CCN1C=CC(=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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